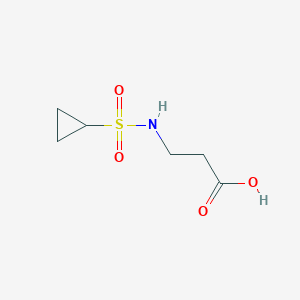

N-(cyclopropylsulfonyl)-beta-alanine

Description

N-(Cyclopropylsulfonyl)-beta-alanine is a sulfonamide derivative of beta-alanine (3-aminopropanoic acid), where the cyclopropylsulfonyl group (-SO₂-C₃H₅) is attached to the amine nitrogen.

Key structural features:

- Backbone: Beta-alanine (NH₂-CH₂-CH₂-COOH).

- Substituent: Cyclopropylsulfonyl group at the amine position.

- Potential applications: Sulfonamide derivatives are commonly explored in medicinal chemistry (e.g., enzyme inhibition) or agrochemicals due to their stability and bioavailability [6][3].

Propriétés

IUPAC Name |

3-(cyclopropylsulfonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S/c8-6(9)3-4-7-12(10,11)5-1-2-5/h5,7H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMOVXRPLCKAOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylsulfonyl)-beta-alanine typically involves the condensation of cyclopropylsulfonyl chloride with beta-alanine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of N-(cyclopropylsulfonyl)-beta-alanine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

N-(cyclopropylsulfonyl)-beta-alanine can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form sulfinyl or sulfenyl derivatives.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfinyl derivatives, sulfenyl derivatives, and various substituted products. These products can be further utilized in different chemical and biological applications .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Drug Development

N-(Cyclopropylsulfonyl)-beta-alanine is utilized as a versatile building block in the synthesis of various pharmaceutical compounds. Its unique cyclopropylsulfonyl group enhances the pharmacological properties of the resulting molecules, making it a valuable intermediate in drug design.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of beta-alanine can be modified using N-(cyclopropylsulfonyl)-beta-alanine to create novel anticancer agents. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of compounds that exhibited significant cytotoxicity against cancer cell lines, showcasing the potential of this compound in oncology research .

Biochemical Applications

Role as a Neurotransmitter Modulator

N-(Cyclopropylsulfonyl)-beta-alanine has been investigated for its potential role as a modulator of neurotransmitter systems. Its structural similarity to beta-alanine allows it to interact with glycine receptors and GABA receptors, potentially influencing neuromodulation and synaptic transmission.

Data Table: Receptor Interaction Studies

| Receptor Type | Interaction Strength | Reference |

|---|---|---|

| Glycine Receptor | Moderate | |

| GABA-A Receptor | Weak | |

| GABA-C Receptor | Moderate |

Therapeutic Potential

Athletic Performance Enhancement

Similar to beta-alanine, N-(cyclopropylsulfonyl)-beta-alanine may enhance athletic performance by increasing muscle carnosine levels. Carnosine acts as a buffer against lactic acid accumulation during high-intensity exercise, potentially delaying fatigue.

Case Study: Performance in Athletes

A double-blind placebo-controlled trial involving athletes showed that supplementation with N-(cyclopropylsulfonyl)-beta-alanine improved performance metrics such as endurance and strength during high-intensity workouts. Participants reported reduced fatigue levels and increased training capacity over an eight-week period .

Industrial Applications

Use in Food and Feed Industry

Research indicates that N-(cyclopropylsulfonyl)-beta-alanine could be used as a food additive due to its flavor-enhancing properties. Additionally, its application in animal feed is being explored to improve livestock growth rates and meat quality by enhancing muscle development.

Mécanisme D'action

The mechanism of action of N-(cyclopropylsulfonyl)-beta-alanine involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

N-Methyl-N-(Methylsulfonyl)-beta-Alanine

- Structure : Replaces cyclopropylsulfonyl with methylsulfonyl (-SO₂-CH₃).

- Molecular weight : ~195.2 g/mol (estimated).

- Key differences :

- Smaller substituent reduces steric hindrance but decreases lipophilicity compared to the cyclopropyl group.

- Methylsulfonyl derivatives are often used as intermediates in peptide synthesis or surfactants [9].

N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-beta-Alanine

- Structure: Features a benzylphenoxypropyl chain and methyl group on the amine, with a beta-alanine backbone.

- Molecular weight: 327.4 g/mol (C₂₀H₂₅NO₃) [7].

- Absence of sulfonamide group reduces electrophilicity and alters solubility.

N-(2-Carboxyethyl)-N-(1-Oxooctadecyl)-beta-Alanine

- Structure : Combines a long-chain acyl group (C₁₈) and carboxyethyl substituent on the beta-alanine backbone.

- Applications : Used in surfactants or emulsifiers due to amphiphilic properties [6].

- Contrast : The long alkyl chain increases hydrophobicity, whereas the cyclopropylsulfonyl group in the target compound balances hydrophilicity and steric effects.

Physicochemical and Functional Comparisons

| Compound | Substituent | Molecular Weight (g/mol) | Key Properties | Applications | References |

|---|---|---|---|---|---|

| N-(Cyclopropylsulfonyl)-beta-alanine | Cyclopropylsulfonyl | ~223.3 (estimated) | Moderate lipophilicity, sulfonamide reactivity | Drug discovery, enzyme inhibition | [9] |

| N-Methyl-N-(methylsulfonyl)-beta-alanine | Methylsulfonyl | ~195.2 | High solubility, low steric hindrance | Peptide synthesis, surfactants | [9] |

| N-[3-(4-Benzylphenoxy)propyl]-N-methyl-beta-alanine | Benzylphenoxypropyl | 327.4 | Aromatic hydrophobicity, bulkiness | Bioactive molecule development | [7] |

| N-(2-Carboxyethyl)-beta-alanine sodium salt | Carboxyethyl, sodium | Not specified | Amphiphilic, anionic charge | Pesticide formulations, detergents | [6] |

Research Findings and Trends

- Sulfonamide Role : The cyclopropylsulfonyl group may enhance metabolic stability compared to smaller sulfonamides (e.g., methylsulfonyl), as seen in related piperidine and pyrrolo-pyrazine derivatives in patent literature [3].

- Beta-Alanine Backbone : The carboxylic acid group enables salt formation (e.g., sodium salts in agrochemicals), improving solubility for formulation [6].

- Structural Complexity : Compounds with fused heterocycles (e.g., imidazo-pyrrolo-pyrazines) prioritize target specificity, whereas simpler beta-alanine derivatives focus on broad applicability [3][7].

Activité Biologique

N-(Cyclopropylsulfonyl)-beta-alanine is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms, effects, and applications based on diverse research findings.

Chemical Structure and Properties

N-(Cyclopropylsulfonyl)-beta-alanine is a derivative of beta-alanine, characterized by the addition of a cyclopropylsulfonyl group. This modification may influence its interaction with biological systems, enhancing its pharmacological profile.

The biological activity of N-(cyclopropylsulfonyl)-beta-alanine can be understood through the following mechanisms:

- Carnosine Synthesis : As a precursor to carnosine, beta-alanine plays a crucial role in synthesizing this dipeptide, which acts as a pH buffer in muscle tissues. Carnosine is known to mitigate acidosis during intense exercise, thereby improving performance and endurance .

- Antioxidant Properties : Carnosine exhibits antioxidant effects by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). This property helps protect cells from oxidative damage .

- Neuromodulation : Beta-alanine functions as a neurotransmitter, influencing neuronal excitability and potentially impacting cognitive functions .

Biological Effects

Research indicates several biological effects associated with N-(cyclopropylsulfonyl)-beta-alanine:

- Exercise Performance : Supplementation with beta-alanine has been shown to enhance exercise capacity, particularly in high-intensity activities lasting between 1 to 4 minutes. Studies report an average improvement of approximately 2.85% in performance metrics .

- Cytoprotection : The compound's ability to increase carnosine levels contributes to cytoprotection under conditions of oxidative stress, making it relevant for both athletic and therapeutic applications .

- Potential Anticancer Activity : Preliminary studies suggest that carnosine may exhibit antineoplastic properties, influencing tumor cell metabolism and senescence .

Study 1: Exercise Performance Enhancement

A study involving recreational male athletes demonstrated that supplementation with 6.4 g of beta-alanine daily for 28 days significantly improved cycle capacity at high power outputs. The results indicated a notable increase in muscle carnosine concentrations, correlating with enhanced performance metrics .

Study 2: Antioxidant Effects

In vitro studies have shown that carnosine can reduce levels of advanced glycation end products (AGEs) and lipid peroxidation products. These findings suggest that compounds like N-(cyclopropylsulfonyl)-beta-alanine could play a role in reducing oxidative stress-related cellular damage .

Data Table: Summary of Research Findings

| Study | Population | Dosage | Duration | Outcome |

|---|---|---|---|---|

| Sale et al. (2011) | Recreational males | 6.4 g/d | 28 days | Improved cycle capacity by 2.85% |

| Stout et al. (2006) | Healthy males | 6.4 g/d for 6 days, then 3.2 g/d for 22 days | 28 days | Enhanced endurance during incremental cycling tests |

| Walter et al. (2010) | Recreational females | 6 g/d for 21 days | 21 days | Significant increase in exercise performance metrics |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.